Cas no 65274-85-3 (N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide)

N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide structure
65274-85-3 structure
Product Name:N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide
CAS No:65274-85-3
MF:C24H30F3N5O
MW:461.523115634918
CID:1688207
PubChem ID:3049851
Update Time:2025-04-21

N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-phenyl-4-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)piperazine-1-carboxamide
    • N-phenyl-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxamide
    • 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-N-phenyl-1-piperazinecarboxamide
    • 65274-85-3
    • ((m-Trifluoromethylphenyl)-4 piperazinyl-1)-1 ((phenylcarbamoyl)-4 piperazinyl-1)-2 ethane
    • 1-Piperazinecarboxamide, 4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-N-phenyl-
    • DTXSID30215605
    • Inchi: 1S/C24H30F3N5O/c25-24(26,27)20-5-4-8-22(19-20)31-15-11-29(12-16-31)9-10-30-13-17-32(18-14-30)23(33)28-21-6-2-1-3-7-21/h1-8,19H,9-18H2,(H,28,33)
    • InChI Key: GDQKUPPFJPKYPT-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)N1CCN(CC1)CCN1CCN(C(NC2C=CC=CC=2)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 461.2405
  • Monoisotopic Mass: 461.24024508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • PSA: 42.06
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